![molecular formula C21H19ClN2O2 B7551762 N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7551762.png)
N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide
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Overview
Description
N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide, commonly known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of CCG-1423 involves the inhibition of several key signaling pathways, including RhoA and ROCK. These pathways play important roles in cell migration, proliferation, and survival, and their dysregulation has been implicated in several diseases.
Biochemical and Physiological Effects:
In addition to its effects on signaling pathways, CCG-1423 has been shown to have a variety of biochemical and physiological effects. These include the inhibition of actin polymerization, the modulation of calcium signaling, and the regulation of gene expression.
Advantages and Limitations for Lab Experiments
CCG-1423 has several advantages for use in laboratory experiments, including its specificity and potency as an inhibitor. However, the complexity of its synthesis and its relatively high cost may limit its use in some settings.
Future Directions
There are several potential future directions for research involving CCG-1423. These include further investigation of its therapeutic potential in specific diseases, as well as the development of more efficient synthesis methods and the identification of additional targets for this molecule. Additionally, the use of CCG-1423 in combination with other drugs or therapies may enhance its effectiveness and broaden its potential applications.
Synthesis Methods
CCG-1423 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of this molecule has been described in several scientific publications, and it is generally considered a challenging process due to the complexity of the molecule's structure.
Scientific Research Applications
CCG-1423 has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In vitro studies have shown that this molecule can inhibit the activity of several key signaling pathways involved in these diseases, making it a promising candidate for further investigation.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-24-18-6-3-2-5-16(18)17(13-19(24)25)20(26)23-21(11-4-12-21)14-7-9-15(22)10-8-14/h2-3,5-10,13H,4,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJNLSVLVAFBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3(CCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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